Cas no 2138282-60-5 (Benzoic acid, 4-amino-3-(5-thiazolyl)-)

4-Amino-3-(5-thiazolyl)benzoic acid is a heterocyclic aromatic compound featuring both a benzoic acid core and a thiazole substituent. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the amino group enhances reactivity, facilitating further derivatization, while the thiazole moiety contributes to potential biological activity. Its dual functionality allows for applications in drug discovery, particularly as a building block for bioactive molecules. The compound exhibits moderate solubility in polar organic solvents, enabling versatile synthetic utility. Its well-defined structure and stability under standard conditions make it a reliable intermediate for targeted organic synthesis.
Benzoic acid, 4-amino-3-(5-thiazolyl)- structure
2138282-60-5 structure
Product Name:Benzoic acid, 4-amino-3-(5-thiazolyl)-
CAS No:2138282-60-5
MF:C10H8N2O2S
MW:220.247720718384
CID:5280211
Update Time:2025-10-30

Benzoic acid, 4-amino-3-(5-thiazolyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-amino-3-(5-thiazolyl)-
    • Inchi: 1S/C10H8N2O2S/c11-8-2-1-6(10(13)14)3-7(8)9-4-12-5-15-9/h1-5H,11H2,(H,13,14)
    • InChI Key: CCOBTHHLQFLQQY-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(N)C(C2SC=NC=2)=C1

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Additional information on Benzoic acid, 4-amino-3-(5-thiazolyl)-

Introduction to Benzoic acid, 4-amino-3-(5-thiazolyl) (CAS No. 2138282-60-5)

Benzoic acid, 4-amino-3-(5-thiazolyl), with the CAS number 2138282-60-5, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of aromatic carboxylic acids and is characterized by its unique structural features, including an amino group and a thiazole ring. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of Benzoic acid, 4-amino-3-(5-thiazolyl) consists of a benzene ring with a carboxylic acid group at the para position (4-position) and an amino group at the meta position (3-position). Additionally, the presence of a thiazole ring at the 3-position adds complexity and functional diversity to the molecule. The thiazole ring is known for its biological significance, often found in natural products and pharmaceuticals due to its ability to interact with various biological targets.

In recent years, significant research has been conducted on Benzoic acid, 4-amino-3-(5-thiazolyl) to explore its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in various inflammatory diseases. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, Benzoic acid, 4-amino-3-(5-thiazolyl) has also been investigated for its potential anticancer activities. Research has demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt pathway and the MAPK pathway. These findings suggest that Benzoic acid, 4-amino-3-(5-thiazolyl) could be a valuable lead compound for the development of novel anticancer agents.

The pharmacokinetic properties of Benzoic acid, 4-amino-3-(5-thiazolyl) have also been studied to understand its behavior in biological systems. In vitro and in vivo studies have shown that this compound exhibits good solubility and stability, which are crucial for its effective delivery and bioavailability. Additionally, preliminary toxicity studies have indicated that it has a favorable safety profile, making it suitable for further preclinical and clinical evaluation.

In the context of drug discovery, the synthetic accessibility of Benzoic acid, 4-amino-3-(5-thiazolyl) is another important factor. The compound can be synthesized through well-established chemical routes, allowing for efficient scale-up and production. This synthetic flexibility enables researchers to modify the structure to optimize its pharmacological properties and develop derivative compounds with enhanced therapeutic potential.

The potential applications of Benzoic acid, 4-amino-3-(5-thiazolyl) extend beyond traditional pharmaceuticals. In recent years, there has been growing interest in using this compound as a building block for the synthesis of more complex molecules with diverse biological activities. For example, it has been used as a starting material for the synthesis of peptidomimetics and other bioactive compounds with potential applications in areas such as neurodegenerative diseases and infectious diseases.

In conclusion, Benzoic acid, 4-amino-3-(5-thiazolyl) (CAS No. 2138282-60-5) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its promising biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further investigation and development. As research in this field continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to the advancement of healthcare and medicine.

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